molecular formula C6H5FN4O B14036301 4-(4-Fluoro-1H-pyrazol-1-YL)isoxazol-5-amine

4-(4-Fluoro-1H-pyrazol-1-YL)isoxazol-5-amine

Cat. No.: B14036301
M. Wt: 168.13 g/mol
InChI Key: YCBKZPFCIBXKIG-UHFFFAOYSA-N
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Description

4-(4-Fluoro-1H-pyrazol-1-YL)isoxazol-5-amine is a heterocyclic compound that features both an isoxazole and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-1H-pyrazol-1-YL)isoxazol-5-amine typically involves the formation of the isoxazole ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a fluorinated hydrazine and a suitable nitrile oxide can yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-1H-pyrazol-1-YL)isoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of derivatives with different substituents .

Scientific Research Applications

4-(4-Fluoro-1H-pyrazol-1-YL)isoxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-1H-pyrazol-1-YL)isoxazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluoro-1H-pyrazol-1-YL)isoxazol-5-amine is unique due to its specific combination of the isoxazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H5FN4O

Molecular Weight

168.13 g/mol

IUPAC Name

4-(4-fluoropyrazol-1-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C6H5FN4O/c7-4-1-9-11(3-4)5-2-10-12-6(5)8/h1-3H,8H2

InChI Key

YCBKZPFCIBXKIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C2=C(ON=C2)N)F

Origin of Product

United States

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